Cas no 2138566-58-0 (1-2-iodo-1-(pentan-3-yloxy)ethyl-3-methylbenzene)

1-2-Iodo-1-(pentan-3-yloxy)ethyl-3-methylbenzene is a specialized organic compound featuring an iodo-substituted ethyl group linked to a 3-methylbenzene core, further functionalized with a pentan-3-yloxy moiety. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for applications requiring selective alkylation or etherification reactions. The presence of both iodine and ether functionalities enhances its reactivity in cross-coupling reactions, such as Suzuki or Heck couplings, while the methylbenzene backbone contributes to stability. Its well-defined molecular architecture allows for precise modifications in pharmaceutical and agrochemical synthesis. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture.
1-2-iodo-1-(pentan-3-yloxy)ethyl-3-methylbenzene structure
2138566-58-0 structure
Product Name:1-2-iodo-1-(pentan-3-yloxy)ethyl-3-methylbenzene
CAS No:2138566-58-0
MF:C14H21IO
MW:332.220416784287
CID:5879300
PubChem ID:165793688
Update Time:2025-10-28

1-2-iodo-1-(pentan-3-yloxy)ethyl-3-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1-2-iodo-1-(pentan-3-yloxy)ethyl-3-methylbenzene
    • 1-[2-iodo-1-(pentan-3-yloxy)ethyl]-3-methylbenzene
    • 2138566-58-0
    • EN300-1136412
    • Inchi: 1S/C14H21IO/c1-4-13(5-2)16-14(10-15)12-8-6-7-11(3)9-12/h6-9,13-14H,4-5,10H2,1-3H3
    • InChI Key: INTTVYNULLQLHO-UHFFFAOYSA-N
    • SMILES: ICC(C1C=CC=C(C)C=1)OC(CC)CC

Computed Properties

  • Exact Mass: 332.06371g/mol
  • Monoisotopic Mass: 332.06371g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 9.2Ų

1-2-iodo-1-(pentan-3-yloxy)ethyl-3-methylbenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1136412-0.05g
1-[2-iodo-1-(pentan-3-yloxy)ethyl]-3-methylbenzene
2138566-58-0 95%
0.05g
$707.0 2023-10-26
Enamine
EN300-1136412-0.1g
1-[2-iodo-1-(pentan-3-yloxy)ethyl]-3-methylbenzene
2138566-58-0 95%
0.1g
$741.0 2023-10-26
Enamine
EN300-1136412-0.25g
1-[2-iodo-1-(pentan-3-yloxy)ethyl]-3-methylbenzene
2138566-58-0 95%
0.25g
$774.0 2023-10-26
Enamine
EN300-1136412-0.5g
1-[2-iodo-1-(pentan-3-yloxy)ethyl]-3-methylbenzene
2138566-58-0 95%
0.5g
$809.0 2023-10-26
Enamine
EN300-1136412-1.0g
1-[2-iodo-1-(pentan-3-yloxy)ethyl]-3-methylbenzene
2138566-58-0
1g
$1086.0 2023-06-09
Enamine
EN300-1136412-2.5g
1-[2-iodo-1-(pentan-3-yloxy)ethyl]-3-methylbenzene
2138566-58-0 95%
2.5g
$1650.0 2023-10-26
Enamine
EN300-1136412-5.0g
1-[2-iodo-1-(pentan-3-yloxy)ethyl]-3-methylbenzene
2138566-58-0
5g
$3147.0 2023-06-09
Enamine
EN300-1136412-10.0g
1-[2-iodo-1-(pentan-3-yloxy)ethyl]-3-methylbenzene
2138566-58-0
10g
$4667.0 2023-06-09
Enamine
EN300-1136412-1g
1-[2-iodo-1-(pentan-3-yloxy)ethyl]-3-methylbenzene
2138566-58-0 95%
1g
$842.0 2023-10-26
Enamine
EN300-1136412-5g
1-[2-iodo-1-(pentan-3-yloxy)ethyl]-3-methylbenzene
2138566-58-0 95%
5g
$2443.0 2023-10-26

Additional information on 1-2-iodo-1-(pentan-3-yloxy)ethyl-3-methylbenzene

Compound CAS No 2138566-58-0: 1-2-Iodo-1-(pentan-3-yloxy)ethyl-3-methylbenzene

The compound CAS No 2138566-58-0, also known as 1-2-Iodo-1-(pentan-3-yloxy)ethyl-3-methylbenzene, is a complex organic molecule with a unique structure that has garnered attention in the field of organic chemistry and materials science. This compound is characterized by its benzene ring, which is substituted with a methyl group at the para position and a more intricate substituent at the ortho position. The substituent at the ortho position consists of an ethyl group that is further modified by an iodo atom and a pentan-3-yloxy group, creating a branched structure that adds complexity to the molecule.

The synthesis of this compound involves a series of carefully designed reactions, including nucleophilic substitution, oxidation, and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such complex molecules. For instance, the use of palladium-catalyzed cross-coupling reactions has been pivotal in constructing the carbon-halogen bonds present in this compound. These methods not only enhance the yield but also improve the purity of the final product, making it more suitable for various applications.

One of the most promising applications of 1-2-Iodo-1-(pentan-3-yloxy)ethyl-3-methylbenzene lies in its potential as a precursor for drug development. The presence of an iodo group makes it an ideal candidate for Suzuki-Miyaura coupling reactions, which are widely used in medicinal chemistry to build biologically active molecules. Recent studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory and antioxidant properties, suggesting its potential role in treating chronic diseases such as neurodegenerative disorders and cardiovascular diseases.

In addition to its medicinal applications, this compound has shown promise in materials science. The combination of an aromatic ring with a bulky substituent provides unique electronic and steric properties, making it suitable for use in advanced materials such as organic semiconductors and stimuli-responsive polymers. Researchers have explored its ability to self-assemble into ordered nanostructures, which could be utilized in next-generation electronic devices.

The structural complexity of CAS No 2138566-58-0 also makes it an excellent model system for studying fundamental chemical principles. For example, its reactivity towards various nucleophiles and electrophiles has been extensively studied to understand the influence of steric hindrance and electronic effects on reaction outcomes. These studies have provided valuable insights into the design of more efficient catalysts and reaction pathways.

From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its potential impact on ecosystems. Recent research has focused on photodegradation mechanisms under UV light, revealing that the aromatic ring plays a significant role in determining the molecule's stability under environmental conditions. This knowledge is essential for developing sustainable synthetic routes and disposal methods.

In conclusion, 1-2-Iodo-1-(pentan-3-yloxy)ethyl-3-methylbenzene (CAS No 2138566-58-0) is a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure, coupled with recent advancements in synthetic methodologies and application studies, positions it as a valuable tool for advancing both fundamental research and practical innovations.

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk